

Flumetralin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flumetralin**

Cat. No.: **B052055**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flumetralin is a synthetic chemical compound belonging to the dinitroaniline class, primarily utilized as a plant growth regulator and herbicide.^{[1][2][3][4][5]} Its mode of action involves the disruption of microtubule formation in plant cells, leading to an inhibition of cell division and, consequently, growth. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Flumetralin**, including detailed experimental protocols for their determination and a visualization of its mechanism of action. All quantitative data are presented in a structured format for ease of reference and comparison.

Chemical Structure and Identification

Flumetralin is chemically identified as N-(2-chloro-6-fluorobenzyl)-N-ethyl- α,α,α -trifluoro-2,6-dinitro-p-toluidine.^{[6][7][8]} It is characterized by a dinitroaniline core structure substituted with a trifluoromethyl group, and an N-alkylation with an ethyl group and a 2-chloro-6-fluorobenzyl group.

Caption: Chemical structure of **Flumetralin**.

Physicochemical Properties

The physicochemical properties of **Flumetralin** are critical for understanding its environmental fate, bioavailability, and toxicological profile. A summary of these properties is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	<chem>C16H12ClF4N3O4</chem>	[9][10][11][12][13]
Molecular Weight	421.73 g/mol	[6][9][12][13][14]
Appearance	Yellow to orange crystalline solid	[7][14][15]
Melting Point	101-103 °C	[7][14][15][16]
Boiling Point	Decomposes above 250 °C	[7][16]
Vapor Pressure	3.2×10^{-5} Pa (at 25 °C)	[7][14]
Water Solubility	0.07 mg/L (at 25 °C)	[7][14][16]
Octanol-Water Partition Coefficient (logP)	5.45 (at 25 °C)	[7][16]
Relative Density	1.54	[14]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like **Flumetralin** is governed by standardized international guidelines to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the most widely accepted standards.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for the determination of the melting point, which is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][12][17][18] Common methods include the capillary method (using a liquid bath or metal block), hot-stage microscopy, and differential scanning calorimetry (DSC).[6][12][18] The choice of method depends on the physical characteristics of the substance. For a crystalline

solid like **Flumetralin**, the capillary method or DSC would be appropriate. The substance is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is recorded.

Water Solubility (OECD Guideline 105)

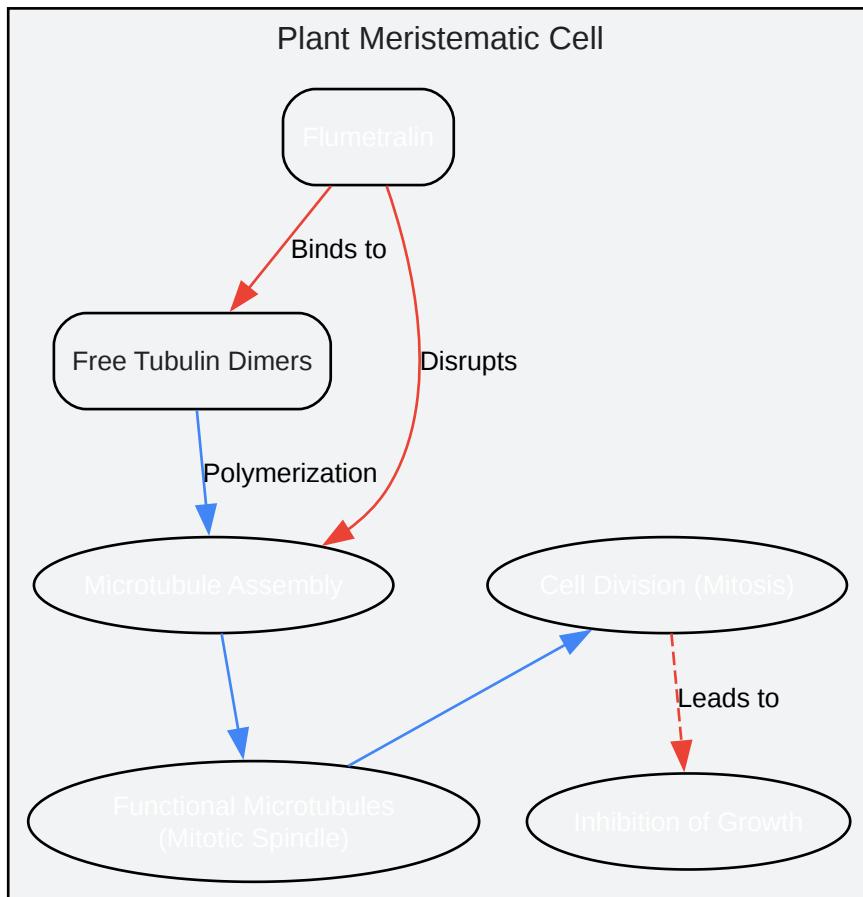
This guideline outlines the column elution method and the flask method for determining the water solubility of a substance.[\[10\]](#)[\[11\]](#)[\[16\]](#)[\[19\]](#)[\[20\]](#) Given **Flumetralin**'s very low water solubility, the column elution method is generally more suitable.[\[16\]](#)[\[19\]](#) In this method, a solid sample is placed in a microcolumn, and water is passed through it at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation solubility. The flask method, which involves agitating an excess of the substance in water until equilibrium is reached, is also a viable, though potentially slower, alternative.[\[16\]](#)[\[19\]](#)

Vapor Pressure (OECD Guideline 104)

This guideline provides several methods for determining the vapor pressure of a substance, which is a measure of its volatility.[\[9\]](#)[\[13\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) For a compound with a low vapor pressure like **Flumetralin**, the gas saturation method or the effusion method (Knudsen cell) are commonly employed.[\[9\]](#)[\[13\]](#)[\[21\]](#) In the gas saturation method, a stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined. From this, the vapor pressure can be calculated. The measurement is typically performed at several temperatures to establish a vapor pressure curve.[\[9\]](#)[\[13\]](#)[\[21\]](#)

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, and 123)

The octanol-water partition coefficient (Kow or Pow) is a measure of a substance's lipophilicity and is a key parameter in assessing its environmental distribution and potential for bioaccumulation.[\[14\]](#)[\[24\]](#) For a highly lipophilic compound like **Flumetralin** ($\log P > 5$), the slow-stirring method (OECD 123) or the High-Performance Liquid Chromatography (HPLC) method (OECD 117) are preferred over the traditional shake-flask method (OECD 107).[\[14\]](#)[\[24\]](#) The slow-stirring method involves gently stirring a mixture of the two phases and the test substance for an extended period to reach equilibrium without forming micro-emulsions.[\[14\]](#) The HPLC


method estimates the logP based on the retention time of the substance on a reverse-phase column, calibrated with reference compounds of known logP values.[14][24]

Mechanism of Action

Flumetralin, as a member of the dinitroaniline herbicide family, exerts its plant growth-regulating effects by interfering with microtubule dynamics.[1][2][3][25] Microtubules are essential components of the plant cell cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and overall cell shape.

The primary mechanism involves the binding of **Flumetralin** to tubulin, the protein subunit that polymerizes to form microtubules.[1][2][25] This binding disrupts the assembly and disassembly of microtubules, leading to a loss of their function.[1][2] Specifically, the formation of the mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division, is inhibited.[25] This arrest of mitosis in the meristematic tissues (regions of active cell division) of the plant, such as in the axillary buds, prevents further growth.[26]

Flumetralin Mechanism of Action

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. coresta.org [coresta.org]
- 5. Flumetralin (Ref: CGA 41065) [sitem.herts.ac.uk]
- 6. laboratuar.com [laboratuar.com]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. ira.agroscope.ch [ira.agroscope.ch]
- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]
- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient (n-Octanol / Water) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]
- 16. filab.fr [filab.fr]
- 17. oecd.org [oecd.org]
- 18. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 19. laboratuar.com [laboratuar.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. consilab.de [consilab.de]
- 24. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 25. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Plant Growth Inhibitor- Flumetralin - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- To cite this document: BenchChem. [Flumetralin: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b052055#flumetralin-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com